Aripiprazole-d8

Descripción

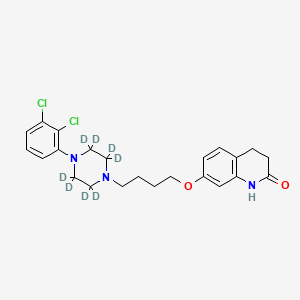

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUORZQYGODEFX-FUEQIQQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(CCC(=O)N3)C=C2)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648854 | |

| Record name | 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089115-06-9 | |

| Record name | 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8]butoxy]-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1089115-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of Aripiprazole-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of Aripiprazole-d8, a deuterated analog of the atypical antipsychotic drug Aripiprazole. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical, spectroscopic, and pharmacological characteristics.

Chemical Structure and Identification

This compound is a synthetic, deuterated version of Aripiprazole where eight hydrogen atoms on the butoxy chain have been replaced with deuterium. This isotopic labeling is primarily for use as an internal standard in pharmacokinetic studies and other quantitative analyses.

The chemical structure of Aripiprazole is characterized as a quinolinone derivative.[1] It is specifically an N-arylpiperazine substituted with a 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butyl group at one nitrogen of the piperazine ring and a 2,3-dichlorophenyl group at the other.[1] The IUPAC name for Aripiprazole is 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one.[1]

For this compound, the deuteration occurs on the butyl chain connecting the piperazine and quinolinone moieties. The formal name is 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy-1,1,2,2,3,3,4,4-d8]-3,4-dihydro-2(1H)-quinolinone.

Aripiprazole: Cl-C6H3-N1(C4H8)N1-C4H8-O-C9H8NO

This compound: Cl-C6H3-N1(C4H8)N1-C4D8-O-C9H8NO

Physicochemical Properties

The introduction of deuterium atoms results in a slight increase in the molecular weight of this compound compared to its non-deuterated counterpart. Other physicochemical properties are generally expected to be very similar.

| Property | Aripiprazole | This compound |

| Molecular Formula | C23H27Cl2N3O2[2] | C23H19D8Cl2N3O2 |

| Molecular Weight | 448.39 g/mol | 456.4 g/mol [3] |

| CAS Number | 129722-12-9[2] | 1089115-04-7[3] |

| Melting Point | 139 °C[2] | 123-126 °C (Predicted)[4] |

| Boiling Point | 646.2 °C (Predicted)[5] | 646.2 °C at 760 mmHg (Predicted)[4] |

| Solubility | Poorly soluble in water.[6] Soluble in organic solvents like ethanol, DMSO, and DMF.[7] | Soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and Ethanol (1 mg/ml).[3] |

Experimental Protocols:

Solubility Determination (General Method): A standard method for determining the solubility of a compound like Aripiprazole involves adding an excess amount of the solid to a solvent of interest.[6] The mixture is then agitated (e.g., in an orbital shaker) at a controlled temperature until equilibrium is reached (typically 24-48 hours).[6] After reaching equilibrium, the suspension is filtered to remove any undissolved solid.[6] The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6]

Melting Point Determination (General Method): Differential Scanning Calorimetry (DSC) is a common technique used to determine the melting point of crystalline solids like Aripiprazole. A small, precisely weighed sample is heated in a sealed pan at a controlled rate. The instrument measures the difference in heat flow between the sample and a reference pan as a function of temperature. The melting point is identified as the temperature at which an endothermic peak, corresponding to the phase transition from solid to liquid, is observed.

Spectroscopic Properties

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the isotopic enrichment of this compound.

| Compound | Method | Key Ions (m/z) |

| Aripiprazole | GC-MS | 306, 292, 218[7] |

| This compound | UPLC-MS/MS | 456.3 → 293.07[8] |

Experimental Protocol: UPLC-MS/MS for this compound in Plasma A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method can be used for the quantification of Aripiprazole and its deuterated internal standard, this compound, in plasma samples.[8] The analysis is typically performed on a C18 reversed-phase column. The mobile phase often consists of a gradient of an aqueous buffer (e.g., ammonium acetate/formic acid in water) and an organic solvent (e.g., methanol). Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. For this compound, the transition of the parent ion (m/z 456.3) to a specific product ion (m/z 293.07) is monitored for quantification.[8]

NMR Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure. In this compound, the signals corresponding to the butoxy chain protons would be absent in the ¹H NMR spectrum.

¹H NMR Data for Aripiprazole (in CDCl₃):

-

1.65 - 1.85 ppm (m, 4H): Methylene protons of the butyl chain.

-

2.49 ppm (t, 2H): Methylene protons of the butyl chain.

-

2.51 ppm (t, 2H): Methylene protons of the quinolinone ring.

-

2.59 - 2.64 ppm (m, 4H): Piperazine ring protons.

-

2.89 ppm (t, 2H): Methylene protons of the quinolinone ring.

-

3.08 ppm (m, 4H): Piperazine ring protons.

-

3.97 ppm (t, 2H): Methylene protons of the butyl chain attached to oxygen.

-

6.32 - 7.17 ppm (m, 6H): Aromatic protons.

-

8.04 ppm (s, 1H): NH proton of the quinolinone ring.[9]

Experimental Protocol: NMR Spectroscopy (General Method) ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher). The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Key IR Absorption Bands for Aripiprazole (KBr pellet):

-

3196, 3108 cm⁻¹: N-H stretching vibrations.

-

2948, 2819 cm⁻¹: C-H stretching vibrations.

-

1675 cm⁻¹: C=O (amide) stretching vibration.

-

1274 cm⁻¹: C-O (ether) stretching vibration.[9]

Experimental Protocol: IR Spectroscopy (General Method) The IR spectrum is commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet, where a small amount of the compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used, where the sample is placed directly on a crystal surface.

Pharmacological Properties

The pharmacological profile of this compound is expected to be identical to that of Aripiprazole, as deuteration at non-metabolic sites generally does not alter the drug's mechanism of action or receptor binding affinities.

Mechanism of Action

Aripiprazole's efficacy in treating schizophrenia and other psychiatric disorders is thought to be mediated through a combination of partial agonist activity at dopamine D₂ and serotonin 5-HT₁ₐ receptors and antagonist activity at serotonin 5-HT₂ₐ receptors. This unique mechanism of action distinguishes it from other atypical antipsychotics.

Receptor Binding Affinity

Aripiprazole exhibits high affinity for several neurotransmitter receptors.

| Receptor | Binding Affinity (Ki, nM) |

| Dopamine D₂ | 0.34 |

| Dopamine D₃ | 0.8 |

| Serotonin 5-HT₁ₐ | 1.7 |

| Serotonin 5-HT₂ₐ | 3.4 |

Experimental Protocol: Receptor Binding Assay (General Method) Receptor binding assays are typically performed using cell membranes prepared from cells expressing the receptor of interest. A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (Aripiprazole). After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity on the filters is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Metabolism

Aripiprazole is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP2D6 through dehydrogenation, hydroxylation, and N-dealkylation. The major active metabolite is dehydro-aripiprazole. The deuteration in this compound is on the butoxy chain, which is not a primary site of metabolism. Therefore, its metabolic profile is expected to be very similar to that of Aripiprazole.

Conclusion

This compound is an essential tool for the quantitative bioanalysis of Aripiprazole. Its chemical and pharmacological properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased molecular weight due to isotopic labeling. This guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its key characteristics and providing an overview of relevant experimental methodologies.

References

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Aripiprazole spectral data [orgspectroscopyint.blogspot.com]

Synthesis and purification of Aripiprazole-d8

An In-depth Technical Guide to the Synthesis and Purification of Aripiprazole-d8

Introduction

This compound is the deuterium-labeled version of Aripiprazole, an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions. In pharmaceutical research and clinical analysis, this compound serves as a critical internal standard for the quantification of Aripiprazole in biological samples via mass spectrometry-based methods like LC-MS/MS.[1] The presence of deuterium atoms results in a higher mass, allowing it to be distinguished from the unlabeled drug while maintaining nearly identical chemical and chromatographic properties. This guide provides a detailed overview of the synthetic pathway and purification methods for this compound, intended for researchers, chemists, and professionals in drug development.

Overall Synthesis Pathway

The synthesis of this compound is generally achieved through a two-step process. The first step involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with a deuterated four-carbon linker. The resulting deuterated intermediate is then coupled with 1-(2,3-dichlorophenyl)piperazine to yield the final product.[1]

Caption: Overall workflow for the synthesis and purification of this compound.

Experimental Protocols

Step 1: Synthesis of 7-(4-Halobutoxy-d8)-3,4-dihydro-2(1H)-quinolinone

This initial step involves the etherification of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with a deuterated alkyl halide, typically 1,4-dibromobutane-d8 or 1,4-dichlorobutane-d8, in the presence of a base.[1][2]

Methodology: A procedure adapted from the synthesis of the non-deuterated analogue is as follows:

-

To a three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, add 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane-d8, potassium carbonate, and N,N-dimethylformamide (DMF).[3]

-

Heat the reaction mixture to 40-45 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, cool the mixture to room temperature and pour it into water, stirring for 30 minutes.[3]

-

Extract the aqueous mixture with a suitable organic solvent such as chloroform or dichloromethane.[3]

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent by vacuum distillation to yield the crude intermediate product.[3]

| Parameter | Value/Condition | Source(s) |

| Starting Materials | 7-hydroxy-3,4-dihydro-2(1H)-quinolinone; 1,4-dibromobutane-d8 or 1,4-dichlorobutane-d8 | [1][2][3] |

| Solvent | N,N-dimethylformamide (DMF), Acetonitrile, Ethanol, or Tetrahydrofuran | [2][3] |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) | [2][3] |

| Temperature | 40 - 100 °C | [2][3] |

| Reaction Time | 1 - 6 hours | [2][3] |

| Typical Yield | ~80% (for non-deuterated analogue) | [3] |

Step 2: Synthesis of this compound

The final step is the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with the deuterated intermediate synthesized in Step 1.

Methodology:

-

Dissolve the deuterated intermediate 7-(4-halobutoxy-d8)-3,4-dihydro-2(1H)-quinolinone and 1-(2,3-dichlorophenyl)piperazine in a polar solvent such as acetonitrile.[2]

-

Add a base, such as potassium carbonate, to the mixture. A reaction accelerator like sodium iodide may also be added.[4]

-

Heat the mixture to reflux (approximately 80-100 °C) for 2-5 hours, preferably under a nitrogen atmosphere.[2][4]

-

Monitor the reaction to completion using TLC or HPLC.

-

Once complete, cool the reaction mixture. The crude this compound may precipitate upon cooling or after the addition of water.

-

Filter the precipitated solid, wash with water, and dry to obtain the crude product.[4]

| Parameter | Value/Condition | Source(s) |

| Starting Materials | 7-(4-halobutoxy-d8)-3,4-dihydro-2(1H)-quinolinone; 1-(2,3-dichlorophenyl)piperazine | [1][2] |

| Solvent | Acetonitrile, Ethanol, or 1,4-dioxane | [2][5] |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) | [2][5] |

| Molar Ratio (Intermediate:Piperazine:Base) | 1 : (1 - 1.8) : (1.5 - 3.0) | [2] |

| Temperature | 70 - 110 °C (Reflux) | [2] |

| Reaction Time | 2 - 6 hours | [2][5] |

| Overall Yield | 33.4% | [1] |

| Purity (Post-synthesis) | 99.93% | [1] |

Purification of this compound

High purity is essential for an internal standard. The primary method for purifying crude this compound is recrystallization, although column chromatography can also be used.[2] Recrystallization from a dual solvent system is often preferred for its efficiency and ability to yield high-purity crystalline material.[2]

Caption: A typical recrystallization workflow for the purification of this compound.

Recrystallization Protocol

Methodology:

-

Dissolve the crude this compound solid in a minimal amount of a suitable solvent, such as dichloromethane, with gentle heating if necessary.[2]

-

Once fully dissolved, slowly add an anti-solvent, such as n-hexane, to the solution with stirring until turbidity is observed.[2]

-

Allow the solution to cool slowly to room temperature and then potentially to 0-5 °C to maximize crystal formation.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold anti-solvent (n-hexane) to remove residual soluble impurities.

-

Dry the purified crystals under vacuum to remove all traces of solvent.

| Parameter | Value/Condition | Source(s) |

| Purification Method | Recrystallization | [2] |

| Solvent System | Dichloromethane / n-Hexane | [2] |

| Final Purity | Up to 100% | [2] |

| Isotopic Abundance | >99% | [2] |

Summary of Analytical Data

The final product, this compound, is typically a white solid. Its identity and purity are confirmed using various analytical techniques.

| Property | Value | Source(s) |

| Chemical Name | 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy-d8]-3,4-dihydro-2(1H)-quinolinone | [1] |

| CAS Number | 1089115-04-7 | |

| Molecular Formula | C₂₃H₁₉D₈Cl₂N₃O₂ | |

| Molecular Weight | ~456.4 g/mol | |

| Purity Analysis | HPLC, LC-MS | [1][6][7][8] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₈) | |

| Appearance | White to off-white solid |

The synthesis and purification of this compound are well-established processes that can produce a high-purity internal standard suitable for rigorous quantitative analysis. The two-step synthesis, involving the initial formation of a deuterated butoxy-quinolinone intermediate followed by coupling with dichlorophenylpiperazine, is an efficient route. Subsequent purification, particularly through recrystallization, is crucial for achieving the high chemical and isotopic purity required for its application in regulated bioanalytical assays. The protocols and data presented in this guide offer a comprehensive technical resource for scientists involved in the synthesis, analysis, and use of this important analytical standard.

References

- 1. Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN108218771A - Deuterated Aripiprazole and its preparation method and application - Google Patents [patents.google.com]

- 3. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]

- 4. PROCESS FOR PREPARING ARIPIPRAZOLE - Patent 1480953 [data.epo.org]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

Aripiprazole-d8 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Aripiprazole-d8, a deuterated analog of the atypical antipsychotic Aripiprazole. This document is intended for use by researchers, scientists, and professionals in drug development, offering key data, experimental methodologies, and pathway visualizations to support advanced research and analysis.

Core Compound Data: this compound

This compound is a stable, isotopically labeled form of Aripiprazole, which serves as an invaluable tool in pharmacokinetic studies and clinical trials. Its primary application is as an internal standard for the quantification of Aripiprazole in biological samples using mass spectrometry. The deuterium labeling provides a distinct mass difference, allowing for precise differentiation between the analyte and the internal standard without altering the chemical properties significantly.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | References |

| CAS Number | 1089115-04-7 | [1][2][3][4][5][6] |

| Molecular Formula | C23H19D8Cl2N3O2 | [1][2][4][6] |

| Molecular Weight | 456.43 g/mol | [1][4][5][6][7] |

| Alternate CAS Number (unlabeled) | 129722-12-9 | [5][7][8] |

| Unlabeled Molecular Weight | 448.4 g/mol | [8] |

Experimental Protocols

The following section details a typical experimental protocol for the quantification of Aripiprazole in human plasma using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To determine the concentration of Aripiprazole in human plasma samples.

Materials and Reagents:

-

Aripiprazole reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Solid Phase Extraction (SPE) cartridges

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of Aripiprazole and this compound in methanol.

-

Create a series of calibration standards by spiking blank human plasma with known concentrations of Aripiprazole.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation and SPE):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

-

Condition an SPE cartridge with methanol followed by ultrapure water.

-

Load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Wash the cartridge with a water/methanol mixture.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient elution program optimized for separation of Aripiprazole.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Monitor the following transitions:

-

Aripiprazole: m/z 448.4 → 285.2

-

This compound: m/z 456.4 → 285.2

-

-

Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Aripiprazole and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of Aripiprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

The following diagrams illustrate key aspects of Aripiprazole's pharmacology and the experimental workflow for its analysis.

References

- 1. This compound | CAS No- 1089115-04-7 | Simson Pharma Limited [simsonpharma.com]

- 2. caymanchem.com [caymanchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound (butyl-d8) | LGC Standards [lgcstandards.com]

- 6. This compound | CAS No- 1089115-04-7 | Simson Pharma Limited [simsonpharma.com]

- 7. sussex-research.com [sussex-research.com]

- 8. caymanchem.com [caymanchem.com]

In-Depth Technical Guide: Isotopic Purity and Stability of Aripiprazole-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Aripiprazole-d8, a deuterated analog of the atypical antipsychotic Aripiprazole. This document is intended to serve as a resource for researchers and professionals in drug development and analytical chemistry, offering detailed methodologies for quality assessment and insights into the compound's stability profile.

Introduction to this compound

This compound is a stable isotope-labeled version of Aripiprazole where eight hydrogen atoms on the butoxy chain have been replaced with deuterium. This modification makes it an ideal internal standard for pharmacokinetic and metabolic studies of Aripiprazole, as it is chemically identical to the parent drug but can be distinguished by its mass in mass spectrometry (MS) based assays.[1][2] The precise location of the deuterium atoms on the butoxy chain minimizes the potential for back-exchange under physiological conditions, ensuring the stability of the label.

Isotopic and Chemical Purity

The utility of this compound as an internal standard is critically dependent on its isotopic and chemical purity. High isotopic purity ensures a strong and distinct mass signal, while high chemical purity prevents interference from other related substances.

Data on Isotopic and Chemical Purity

Quantitative data from various suppliers indicate high purity for commercially available this compound. Below is a summary of typical specifications.

| Parameter | Specification | Source |

|---|---|---|

| Isotopic Purity | ||

| Deuterated Forms (d1-d8) | ≥99% | [1] |

| Isotopic Enrichment (Atom % D) | 99 atom % D | |

| Chemical Purity (by HPLC) | >95% |

Table 1: Summary of Isotopic and Chemical Purity Specifications for this compound

While specific batch-to-batch isotopic distribution data is not always publicly available, a representative distribution for a highly enriched this compound lot is provided below for illustrative purposes. The distribution can be theoretically estimated using binomial expansion and is practically determined using high-resolution mass spectrometry.

| Isotopic Species | Mass Difference (Da) | Representative Abundance (%) |

|---|---|---|

| d0 (unlabeled) | 0 | < 0.1 |

| d1 | +1 | < 0.1 |

| d2 | +2 | < 0.1 |

| d3 | +3 | < 0.1 |

| d4 | +4 | < 0.1 |

| d5 | +5 | 0.1 - 0.5 |

| d6 | +6 | 0.5 - 2.0 |

| d7 | +7 | 5.0 - 15.0 |

| d8 | +8 | > 85.0 |

Table 2: Representative Isotopic Distribution of this compound

Stability Profile

The stability of this compound is crucial for its use as a reliable internal standard. While specific long-term and accelerated stability studies on this compound are not extensively published, forced degradation studies on the parent compound, Aripiprazole, provide valuable insights into its potential degradation pathways. The deuteration on the butoxy chain is not expected to significantly alter the chemical stability of the molecule.

Forced degradation studies conducted under ICH guidelines indicate that Aripiprazole is susceptible to degradation under oxidative and acidic conditions.

| Stress Condition | Reagents and Conditions | Observation |

|---|---|---|

| Acid Hydrolysis | 1 M HCl at ambient temperature | Degradation observed |

| Base Hydrolysis | 1 M NaOH at ambient temperature | Stable |

| Oxidative | 3% H2O2 at 25°C for 48 hours | Significant degradation, N-oxide formation confirmed |

| Thermal | 80°C and 90% relative humidity | Stable |

| Photolytic | 1.2 million lux hours and 200 W·h/m² UV | Stable |

Table 3: Summary of Forced Degradation Studies on Aripiprazole

Experimental Protocols

Detailed methodologies for the assessment of isotopic purity, chemical purity, and stability are outlined below.

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

This method allows for the determination of the isotopic distribution of this compound.

Instrumentation:

-

Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation (Optional but Recommended): While direct infusion can be used, a short chromatographic run can help to separate any potential impurities.

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan from m/z 400 to 500

-

Resolution: Set to a high resolution (e.g., >70,000) to resolve the isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for the protonated molecules of each isotopic species (d0 to d8).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopic species relative to the total area of all isotopic peaks.

-

Chemical Purity Assessment by HPLC

This method is used to determine the chemical purity of this compound and to quantify any impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

Chromatographic Conditions:

-

Column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of methanol, water, and orthophosphoric acid.

-

Elution: Isocratic

-

Flow Rate: 1.5 mL/min

-

Column Temperature: 40°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

-

-

Data Analysis:

-

Integrate the peak area of this compound and any impurity peaks.

-

Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.

-

Forced Degradation Study

This protocol is adapted from studies on unlabeled Aripiprazole to assess the stability of this compound under stress conditions.

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Stress Conditions:

-

Acidic: Add 1 M HCl to the stock solution and keep at room temperature for 24-48 hours.

-

Basic: Add 1 M NaOH to the stock solution and keep at room temperature for 24-48 hours.

-

Oxidative: Add 3% H2O2 to the stock solution and keep at room temperature for 24-48 hours.

-

Thermal: Store the solid sample at 80°C/90% RH for 7 days.

-

Photolytic: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Analysis: Analyze the stressed samples using the HPLC method described in section 4.2. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.

Visualizations

Aripiprazole Signaling Pathway

Aripiprazole's unique pharmacological profile is attributed to its activity at dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This "dopamine-serotonin system stabilizer" activity is thought to underlie its therapeutic effects in schizophrenia and other psychiatric disorders.

Experimental Workflow for Purity Assessment

A systematic workflow is essential for the comprehensive assessment of both isotopic and chemical purity of this compound.

Forced Degradation Study Workflow

This workflow outlines the process for conducting a forced degradation study to assess the stability of this compound.

Conclusion

This compound is a high-purity, stable, deuterated internal standard essential for the accurate quantification of Aripiprazole in biological matrices. This guide has provided a summary of its key quality attributes, including isotopic and chemical purity, and stability. The detailed experimental protocols and workflows offer a practical framework for researchers and drug development professionals to perform their own assessments and ensure the quality and reliability of their analytical data. Further studies focusing on long-term and accelerated stability of this compound would be beneficial to further solidify its stability profile.

References

The Role of Aripiprazole-d8 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of aripiprazole-d8 as an internal standard in the quantitative bioanalysis of the atypical antipsychotic aripiprazole. Accurate measurement of therapeutic drug concentrations is paramount in clinical and research settings to ensure efficacy and patient safety. This document provides a comprehensive overview of the mechanism of action of aripiprazole, the principles of using a deuterated internal standard, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Aripiprazole: A Unique Pharmacological Profile

Aripiprazole is widely prescribed for the treatment of various psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder. Its therapeutic efficacy is attributed to a unique mechanism of action, primarily as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors[1][2]. This "dopamine-serotonin system stabilizer" activity modulates neurotransmission, alleviating symptoms of psychosis and mood disorders[1].

Signaling Pathways of Aripiprazole

The complex interaction of aripiprazole with multiple receptor systems highlights the importance of understanding its pharmacological effects. The following diagram illustrates the principal signaling pathways influenced by aripiprazole.

References

A Comprehensive Technical Guide to Aripiprazole-d8 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for researchers utilizing Aripiprazole-d8 in their studies. It provides a detailed overview of commercial suppliers, experimental protocols for its use as an internal standard, and a visualization of its pharmacological signaling pathways.

Commercial Suppliers of this compound

This compound is a deuterated analog of Aripiprazole, an atypical antipsychotic.[1] Its primary application in research is as an internal standard for the quantitative analysis of Aripiprazole in biological samples, owing to its similar chemical and physical properties but distinct mass.[2][3] Several commercial suppliers offer this compound for research purposes, each with varying product specifications. Below is a comparative summary of prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Isotopic Enrichment | Available Formats & Sizes |

| Cerilliant (Sigma-Aldrich) | This compound solution | 1089115-04-7 | C₂₃D₈H₁₉Cl₂N₃O₂ | Certified Reference Material | Not specified | 100 µg/mL in acetonitrile (1 mL ampule) |

| Toronto Research Chemicals (TRC) | This compound | Not specified | C₂₃H₁₉D₈Cl₂N₃O₄ | Not specified | Not specified | 1 mg, 10 mg |

| Cayman Chemical | This compound | 1089115-04-7 | C₂₃H₁₉Cl₂D₈N₃O₂ | ≥98% | ≥99% deuterated forms (d1-d8) | 1 mg |

| Santa Cruz Biotechnology | This compound | 1089115-04-7 | C₂₃H₁₉D₈Cl₂N₃O₂ | Not specified | Not specified | 1 mg, 5 mg |

| LGC Standards | This compound (butyl-d8) | 1089115-06-9 | Not specified | min 98% Chemical Purity | 99 atom % D | 0.01 g, 0.05 g |

| Selleck Chemicals | Aripiprazole | Not specified | C₂₃H₂₇Cl₂N₃O₂ | >99% | Not applicable (non-deuterated) | Certificate of Analysis available |

| Synchemia | Aripiprazole | 129722-12-9 | C₂₃H₂₇Cl₂N₃O₂ | Above 95% | Not applicable (non-deuterated) | Certificate of Analysis available |

Experimental Protocol: Quantification of Aripiprazole in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Aripiprazole in human plasma, employing this compound as an internal standard. This method is crucial for pharmacokinetic and bioequivalence studies.

Materials and Reagents

-

Aripiprazole reference standard

-

This compound internal standard (IS)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized or Milli-Q)

-

Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether and ethyl acetate).[3][4]

Preparation of Stock and Working Solutions

-

Aripiprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Aripiprazole in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Aripiprazole stock solution in 50% methanol to create calibration standards and quality control (QC) samples at various concentrations.

-

IS Working Solution: Dilute the this compound stock solution with 50% methanol to a final concentration of 50 ng/mL.

Sample Preparation

-

To 100 µL of plasma, add 50 µL of the IS working solution.[4]

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

To 200 µL of plasma, add the IS working solution.

-

Add a mixture of methyl tert-butyl ether and ethyl acetate.[3]

-

Vortex mix for 10 minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

LC-MS/MS Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50mm × 2.1mm, 1.7µm).[4]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with 0.1% formic acid or an ammonium formate buffer.[4]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Aripiprazole: Precursor ion (m/z) → Product ion (m/z) (e.g., 448.2 → 285.2)

-

This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 456.2 → 285.2)

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Aripiprazole to this compound against the concentration of the calibration standards.

-

Determine the concentration of Aripiprazole in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Aripiprazole

Aripiprazole's therapeutic effects are primarily attributed to its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and its antagonist activity at serotonin 5-HT2A receptors.[1] This unique mechanism of action contributes to its efficacy in treating a range of psychiatric disorders.

Caption: Aripiprazole's mechanism of action.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates the key steps involved in a typical pharmacokinetic study utilizing this compound as an internal standard.

References

Aripiprazole-d8: A Technical Guide to Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Aripiprazole-d8, a deuterated analog of the atypical antipsychotic Aripiprazole. Given the limited specific safety data for the deuterated form, this guide incorporates information from its non-deuterated counterpart, Aripiprazole, to provide a comprehensive safety profile. This document is intended to support researchers and drug development professionals in the safe handling and use of this compound in a laboratory setting.

Compound Identification and Hazard Summary

This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses.[1] It is a quinolinone derivative, and its therapeutic effects are believed to be mediated through a combination of partial agonism at dopamine D2 and serotonin 5-HT1A receptors and antagonism at serotonin 5-HT2A receptors.[2]

Chemical Information:

| Identifier | Value |

| Chemical Name | 7-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy-1,1,2,2,3,3,4,4-d8)-3,4-dihydroquinolin-2(1H)-one |

| CAS Number | 1089115-04-7 |

| Molecular Formula | C23H19D8Cl2N3O2 |

| Molecular Weight | 456.4 g/mol |

Hazard Identification:

While specific hazard classifications for this compound are not widely available, the Safety Data Sheet for Aripiprazole indicates that it is considered a hazardous substance.[3] One supplier of this compound classifies it as "Acute Toxicity - Oral 3 H301 Toxic if swallowed".[4] Potential acute health effects include eye and skin irritation, respiratory tract irritation if inhaled, and harm if swallowed.[5]

Toxicological Data

Comprehensive toxicological data for this compound is limited. The information presented below is largely based on studies conducted on Aripiprazole. The toxicological profile of this compound is expected to be similar to that of Aripiprazole.

Acute Toxicity:

| Species | Route | LD50 | Reference |

| Rat | Oral | 953 mg/kg | [6] |

| Rat | Oral | ~700 - 950 mg/kg | [7] |

| Monkey | Oral | >2000 mg/kg | [7] |

Chronic Toxicity:

-

Retinal Degeneration: Aripiprazole produced retinal degeneration in rats in a 26-week chronic toxicity study at a dose of 60 mg/kg and in a 2-year carcinogenicity study at doses of 40 and 60 mg/kg.[7][8]

-

No Life-Threatening Toxicity: Aripiprazole did not cause any life-threatening toxicity when administered to rats at doses up to 60 mg/kg/day for 6 months or to monkeys at doses up to 75 mg/kg/day for 9 months.[7]

Reproductive and Developmental Toxicity:

-

In animal studies, Aripiprazole demonstrated developmental toxicity, including possible teratogenic effects in rats and rabbits.[7][8]

-

Aripiprazole did not impair fertility in reproductive toxicity studies.[7]

Genotoxicity:

-

Based on a full range of standard genotoxicity tests, Aripiprazole was considered non-genotoxic.[7]

Handling Precautions and Personal Protective Equipment

Proper handling and storage are crucial to ensure the safety of laboratory personnel.

Handling:

-

Handle in a well-ventilated place, preferably in a laboratory fume hood.[1][9]

-

Use non-sparking tools.[1]

-

Do not eat, drink, or smoke when using this product.[4]

-

Wash hands thoroughly after handling.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[9]

-

Skin Protection: Wear impervious, flame-resistant clothing and handle with gloves that have been inspected prior to use.[9]

-

Respiratory Protection: If engineering controls are insufficient, use a full-face supplied-air respirator.[9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Recommended storage temperature is often refrigerated.[9]

Experimental Protocols: Representative In Vivo Acute Oral Toxicity Study

The following is a representative, non-GLP (Good Laboratory Practice) protocol for an acute oral toxicity study, based on general guidelines for in vivo toxicology testing.[10][11][12] A specific, validated protocol for this compound is not publicly available.

Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound in a rodent model.

Materials:

-

This compound

-

Vehicle for administration (e.g., 0.5% methylcellulose)

-

Sprague-Dawley rats (young adults, both sexes)

-

Oral gavage needles

-

Standard laboratory animal housing and diet

Methodology:

-

Animal Acclimation: Acclimate animals to the laboratory environment for at least 5 days prior to dosing.

-

Dose Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations.

-

Dosing:

-

Divide animals into dose groups (e.g., 5 animals per sex per group).

-

Administer a single oral dose of this compound via gavage. Dose levels should be selected based on available data, with the aim of identifying a dose that causes mortality in some animals.

-

Include a control group that receives only the vehicle.

-

-

Observation:

-

Observe animals for clinical signs of toxicity immediately after dosing, at regular intervals on the first day, and at least once daily for 14 days.

-

Record body weights prior to dosing and at specified intervals throughout the study.

-

Note any changes in behavior, appearance, or physiological function.

-

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

-

Data Analysis: Analyze mortality data to estimate the LD50. Summarize clinical observations and body weight data.

Visualizations

Signaling Pathway of Aripiprazole

The therapeutic effects of Aripiprazole are primarily attributed to its unique interaction with dopamine and serotonin receptors. It acts as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at the serotonin 5-HT2A receptor. This "dopamine-serotonin system stabilizer" activity modulates neuronal signaling, which is thought to be beneficial in conditions like schizophrenia and bipolar disorder.

Caption: Aripiprazole's mechanism of action at key neurotransmitter receptors.

General Workflow for Pharmaceutical Safety Assessment

The safety assessment of a new chemical entity like this compound follows a structured workflow, from initial hazard identification to comprehensive risk characterization. This ensures that potential risks are identified and evaluated at each stage of development.

Caption: A generalized workflow for the safety assessment of a new pharmaceutical compound.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken.[9]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][9]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[1][9]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1][9]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9]

Accidental Release and Disposal

Accidental Release:

-

Wear appropriate personal protective equipment.[9]

-

Avoid dust formation.[9]

-

Sweep up or vacuum up spillage and collect in a suitable container for disposal.[9]

-

Avoid discharge into drains, water courses, or onto the ground.[9]

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[9]

-

Excess and expired materials should be offered to a licensed hazardous material disposal company.[9]

This guide is intended to provide a summary of the available safety information for this compound. It is not exhaustive, and users should always consult the most current Safety Data Sheet from their supplier before handling the material.

References

- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fessgroup.co.uk [fessgroup.co.uk]

- 3. fiveable.me [fiveable.me]

- 4. go.drugbank.com [go.drugbank.com]

- 5. pure.psu.edu [pure.psu.edu]

- 6. contractpharma.com [contractpharma.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Aripiprazole, A Drug that Displays Partial Agonism and Functional...: Ingenta Connect [ingentaconnect.com]

- 10. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Role of Aripiprazole-d8 in Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role of Aripiprazole-d8, a deuterated analog of the atypical antipsychotic aripiprazole, in modern pharmacokinetic (PK) research. Its primary application as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for the accurate and precise quantification of aripiprazole and its active metabolite, dehydro-aripiprazole, in biological matrices. This precision is paramount in bioequivalence, drug-drug interaction, and therapeutic drug monitoring studies.

Introduction to Aripiprazole and the Need for a Robust Internal Standard

Aripiprazole is widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, through dehydrogenation, hydroxylation, and N-dealkylation.[2][3][4] The main active metabolite, dehydro-aripiprazole, contributes significantly to the overall therapeutic effect and has a long elimination half-life, similar to the parent drug.[3][5]

Given the complexity of its metabolism and the potential for drug-drug interactions and pharmacogenetic variability (especially related to CYP2D6 polymorphisms), accurate measurement of aripiprazole and dehydro-aripiprazole concentrations in biological fluids like plasma is crucial for drug development and clinical management.[4][6]

Pharmacokinetic studies rely on robust bioanalytical methods to quantify drug concentrations over time. The use of an appropriate internal standard (IS) is a cornerstone of these methods, especially for LC-MS/MS. An ideal IS should mimic the analyte's behavior during sample preparation and analysis but be distinguishable by the detector. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte, ensuring it effectively compensates for variations in sample extraction, matrix effects, and instrument response.[7]

This compound as an Internal Standard in LC-MS/MS Methods

This compound is a synthetic version of aripiprazole where eight hydrogen atoms have been replaced with deuterium. This mass shift allows it to be distinguished from the unlabeled aripiprazole by a mass spectrometer, while its chemical behavior during sample processing and chromatographic separation is virtually identical.[7] This co-elution and similar ionization efficiency are critical for correcting analytical variability.

The primary advantages of using this compound include:

-

Correction for Matrix Effects: Biological matrices like plasma contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since this compound is affected by these matrix effects in the same way as aripiprazole, the ratio of their signals remains constant, ensuring accurate quantification.

-

Compensation for Extraction Variability: During sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), there can be minor variations in recovery. This compound accounts for these inconsistencies.

-

Improved Precision and Accuracy: By minimizing the impact of analytical variability, the use of a SIL-IS leads to higher precision and accuracy in the measurement of analyte concentrations, which is a regulatory requirement for bioanalytical method validation.

Experimental Protocols for Aripiprazole Quantification using this compound

The following sections outline typical experimental procedures for the quantification of aripiprazole in human plasma using this compound as an internal standard. These protocols are based on methodologies reported in peer-reviewed scientific literature.

The goal of sample preparation is to extract aripiprazole and this compound from the plasma matrix and remove interfering substances. Two common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

3.1.1. Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample clean-up and is particularly adept at removing phospholipids, which are a major source of matrix effects.

-

Materials:

-

Protocol:

-

Sample Pre-treatment: A small volume of plasma (e.g., 100-200 µL) is aliquoted into a microcentrifuge tube.[2][6]

-

Addition of Internal Standard: A precise volume of this compound working solution is added to each plasma sample, followed by vortexing to ensure thorough mixing.

-

SPE Cartridge Conditioning: The SPE cartridges are conditioned according to the manufacturer's instructions, typically with methanol followed by an equilibration buffer.

-

Sample Loading: The pre-treated plasma samples are loaded onto the conditioned SPE cartridges.

-

Washing: The cartridges are washed with a solution (e.g., a low percentage of organic solvent in water) to remove hydrophilic impurities while retaining the analytes.

-

Elution: Aripiprazole and this compound are eluted from the cartridges using an appropriate organic solvent (e.g., methanol or an acetonitrile-based solution).

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the mobile phase for injection into the LC-MS/MS system.

-

3.1.2. Liquid-Liquid Extraction (LLE)

LLE is a simpler and often faster extraction method.

-

Materials:

-

Protocol:

-

Sample Aliquoting and IS Spiking: As with SPE, a known volume of plasma is mixed with the this compound internal standard.

-

pH Adjustment: An alkalinizing agent is added to the plasma to ensure aripiprazole is in its non-ionized form, facilitating its extraction into an organic solvent.

-

Extraction: The extraction solvent is added, and the mixture is vortexed vigorously to ensure efficient partitioning of the analytes into the organic phase.

-

Centrifugation: The sample is centrifuged to separate the aqueous and organic layers.

-

Supernatant Transfer: The organic supernatant containing the analytes is transferred to a clean tube.

-

Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in the mobile phase.

-

The reconstituted samples are injected into an LC-MS/MS system for separation and quantification.

-

Liquid Chromatography (LC) Parameters:

-

Column: A reversed-phase C18 column is typically used (e.g., Acquity UPLC BEH C18, ACE C18-PFP).[2][6][9]

-

Mobile Phase: A gradient or isocratic elution is performed using a mixture of an aqueous component (e.g., 10mM ammonium formate) and an organic component (e.g., methanol or acetonitrile).[2][9]

-

Flow Rate: Typical flow rates range from 0.4 to 0.6 mL/min.[6][10]

-

Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[10]

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used.[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for aripiprazole, dehydro-aripiprazole, and this compound.[9][10]

-

Data Presentation: Method Validation and Pharmacokinetic Parameters

The following tables summarize typical quantitative data from method validation and pharmacokinetic studies that utilize this compound as an internal standard.

Table 1: Representative LC-MS/MS MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Aripiprazole | 448.2 | 285.2 | [10] |

| Dehydro-aripiprazole | 446.0 | 285.2 | [10] |

| This compound (IS) | 456.3 | 293.1 | [10] |

Table 2: Summary of Bioanalytical Method Validation Parameters

| Parameter | Aripiprazole | Dehydro-aripiprazole | Reference |

| Linearity Range (ng/mL) | 0.18 - 110 | 0.35 - 100 | [6] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.18 | 0.35 | [6] |

| Intra-day Precision (%CV) | ≤ 4.8% | Within acceptable limits | [5] |

| Inter-day Precision (%CV) | ≤ 4.8% | Within acceptable limits | [5] |

| Accuracy (% Bias) | Within ±15% | Within ±15% | [6] |

| Mean Extraction Recovery | >96% | ~85% | [5][11] |

Table 3: Example Pharmacokinetic Parameters from a Bioequivalence Study of a 10 mg Aripiprazole Formulation in Healthy Volunteers

| Parameter | Formulation A (Test) | Formulation B (Reference) | Reference |

| Cmax (ng/mL) | 55 ± 10 | 48 ± 13 | [8] |

| AUC₀₋₇₂ (h·ng/mL) | 1857 ± 377 | 1745 ± 405 | [8] |

| Tmax (h) (median) | 2.0 | 3.0 | [8] |

Data are presented as mean ± standard deviation, except for Tmax which is the median.

Visualizations of Key Processes

The following diagrams illustrate the metabolic pathway of aripiprazole and a typical experimental workflow for a pharmacokinetic study using this compound.

Caption: Metabolic pathway of aripiprazole.

Caption: Bioanalytical workflow for aripiprazole PK studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. akjournals.com [akjournals.com]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Interpreting the Certificate of Analysis for Aripiprazole-d8: A Technical Guide

Introduction

Aripiprazole-d8 is the deuterated form of Aripiprazole, an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. In research and drug development, particularly in pharmacokinetic studies and bioanalytical assays, this compound serves as a critical internal standard for the quantification of Aripiprazole using methods like liquid chromatography-mass spectrometry (LC-MS).[1][2][3] A Certificate of Analysis (CoA) is a formal document that provides verified data on the quality and purity of a specific batch of a substance.[4][5][6] For researchers, scientists, and drug development professionals, the ability to accurately interpret a CoA is paramount to ensuring the validity and reproducibility of experimental results.

This technical guide provides an in-depth look at a typical Certificate of Analysis for this compound, detailing the significance of each data point, the methodologies behind the analyses, and visual workflows to contextualize the processes.

Understanding the Certificate of Analysis (CoA)

A CoA is a guarantee of quality, providing a comprehensive summary of the tests performed on a specific lot of a chemical standard.[4][5] It confirms the identity, purity, and other critical characteristics of the material, ensuring it meets the required specifications for its intended use.[7]

This compound: A Representative Certificate of Analysis

Below is a synthesized example of a Certificate of Analysis for this compound, summarizing typical data points found for such a reference standard.

Table 1: Product Identification and Chemical Properties

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1089115-04-7[1][8] |

| Chemical Formula | C₂₃H₁₉Cl₂D₈N₃O₂[1] |

| Molecular Weight | 456.4 g/mol [1][9] |

| Chemical Name | 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy-1,1,2,2,3,3,4,4-d₈]-3,4-dihydro-2(1H)-quinolinone[1] |

| Structure | 7-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy)-3,4-dihydro-2(1H)-quinolinone[9] |

Table 2: Analytical Test Results

| Test | Method | Specification | Result |

| Appearance | Visual | White to Off-White Solid | Conforms |

| Purity (HPLC) | HPLC-UV at 254 nm | ≥98.0% | 99.5% |

| Identity | ¹H-NMR | Conforms to Structure | Conforms |

| Identity | Mass Spectrometry | Conforms to Mass | Conforms |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterated Forms (d₁-d₈) | Conforms |

| Deuterium Incorporation | Mass Spectrometry | ≥98 atom % D | 99.2 atom % D |

| Water Content | Karl Fischer | ≤0.5% | 0.15% |

| Residual Solvents | GC-MS | Conforms to USP <467> | Conforms |

Experimental Protocols

Detailed methodologies are crucial for understanding how the data presented in the CoA was generated. Below are protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to separate this compound from any potential impurities and quantify its purity.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like ammonium acetate or phosphate buffer). A common mobile phase is a mixture of acetonitrile and sodium acetate buffer.[10]

-

Detection: UV detection at 254 nm.[10]

-

Procedure:

-

A standard solution of this compound is prepared in a suitable diluent at a known concentration.

-

The solution is injected into the HPLC system.

-

The chromatogram is recorded, showing a major peak for this compound and any minor peaks for impurities.

-

The area of the this compound peak is compared to the total area of all peaks to calculate the purity as a percentage.

-

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight of the compound and assesses the level of deuterium incorporation.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is common.

-

Procedure:

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

The instrument measures the mass-to-charge ratio (m/z) of the resulting ions.

-

Identity Confirmation: The observed molecular ion peak should correspond to the calculated molecular weight of this compound.

-

Isotopic Purity: The mass spectrum will show a distribution of ions corresponding to molecules with varying numbers of deuterium atoms (d₀ to d₈). The relative intensities of these peaks are used to calculate the percentage of deuterated forms and the overall deuterium incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR (Proton NMR) is used to confirm the chemical structure of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: A deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, is used to dissolve the sample.

-

Procedure:

-

The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer.

-

The resulting ¹H-NMR spectrum is analyzed for chemical shifts, signal integrations, and coupling patterns.

-

The spectrum should be consistent with the known structure of Aripiprazole. For this compound, the absence of proton signals at the deuterated positions confirms successful labeling.[13][14]

-

Visualizations: Workflows and Pathways

Certificate of Analysis Generation Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard like this compound.

Caption: Workflow for generating a Certificate of Analysis.

Simplified Signaling Pathway of Aripiprazole

This diagram illustrates the primary mechanism of action of Aripiprazole. This compound is used as an internal standard to accurately measure the concentration of the active drug during analysis.

Caption: Simplified mechanism of action of Aripiprazole.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phenomenex.com [phenomenex.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. scribd.com [scribd.com]

- 7. euroreference.anses.fr [euroreference.anses.fr]

- 8. chemwhat.com [chemwhat.com]

- 9. 7-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy)-3,4-dihydro-2(1H)-quinolinone | C23H27Cl2N3O2 | CID 25145107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. ijarmps.org [ijarmps.org]

- 12. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: Aripiprazole spectral data [orgspectroscopyint.blogspot.com]

Methodological & Application

Application Notes and Protocols for the Bioanalysis of Aripiprazole using Aripiprazole-d8 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Accurate and reliable quantification of aripiprazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.

The use of a stable isotope-labeled internal standard, such as aripiprazole-d8, is best practice in quantitative LC-MS/MS bioanalysis. Deuterated internal standards are chemically identical to the analyte and exhibit similar ionization efficiency and chromatographic behavior. This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise results. This document provides detailed application notes and protocols for the bioanalysis of aripiprazole in plasma using this compound as an internal standard.

Mechanism of Action of Aripiprazole

Aripiprazole's therapeutic effects are thought to be mediated through a combination of partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This unique pharmacological profile leads to a modulation of dopaminergic and serotonergic activity in the central nervous system.

Figure 1: Aripiprazole's primary mechanism of action.

Quantitative Data Summary

The following tables summarize the validation parameters from various published LC-MS/MS methods for the quantification of aripiprazole using this compound as an internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| 2 - 1025 | 2.02 | [1][2] |

| 0.5 - 50 | 0.5 | [3] |

| 25 - 1500 | 25 | |

| 0.1 - 100 | 0.1 | [4] |

Table 2: Precision and Accuracy

| QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| LQC, MQC, HQC | ≤ 4.8 | ≤ 4.8 | Not Reported | Not Reported | [5] |

| 0.5, 5, 40 | < 15 | < 15 | 85 - 115 | 85 - 115 | [3] |

| 50, 500, 1200 | < 15 | < 15 | 85 - 115 | 85 - 115 | |

| 0.3, 5, 75 | ≤ 4.8 | ≤ 4.8 | 97.3 - 102.3 | 98.7 - 101.3 | [5] |

Table 3: Recovery and Matrix Effect

| QC Level (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) | Reference |

| LQC, MQC, HQC | > 96 | Not Reported | [5] |

| 0.5, 5, 40 | Stable and Reproducible | Not explicitly quantified | [3] |

| 50, 500, 1200 | Not Reported | Within acceptable limits | |

| 0.3, 5, 75 | > 96 | Not explicitly quantified | [5] |

Experimental Protocols

The following are generalized protocols based on common methodologies cited in the literature. Researchers should optimize these protocols for their specific instrumentation and laboratory conditions.

Experimental Workflow

References

- 1. academic.oup.com [academic.oup.com]

- 2. Study on Rapid Determination of Aripiprazole in Plasma by LC-ESI-MS/MS and Its Clinical Application [journal11.magtechjournal.com]

- 3. Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Quantitative Analysis of Aripiprazole Using Aripiprazole-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Accurate quantification of aripiprazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as aripiprazole-d8, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing and instrument response.

This document provides a detailed protocol for the quantitative analysis of aripiprazole in human plasma using this compound as an internal standard. The methodology is based on established and validated LC-MS/MS methods.

Experimental Protocols

Materials and Reagents

-

Aripiprazole reference standard

-

This compound internal standard (IS)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium formate

-

Human plasma (K2EDTA)

-

Deionized water

-

Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X) or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate, dichloromethane)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: ACQUITY UPLC BEH C18 (2.1 × 50.0 mm, 1.7 μm) or equivalent

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve aripiprazole and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C.

-

-